Higenamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRCQWQRFZITDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70973974 | |
| Record name | Higenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70973974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (R)-Higenamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033103 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5843-65-2, 106032-53-5 | |
| Record name | Higenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5843-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Higenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005843652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Higenamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12779 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Higenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70973974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HIGENAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBV5O16GAP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (R)-Higenamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033103 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
242 - 244 °C | |
| Record name | (R)-Higenamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033103 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Pharmacological Mechanisms of Action of + Higenamine
Intracellular Signaling Pathway Modulation Research
Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Signaling Cascade Research
The Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) signaling cascade plays a pivotal role in regulating cell metabolism, proliferation, survival, and apoptosis frontiersin.orgnih.gov. (+)-Higenamine has been demonstrated to modulate this pathway in several contexts. Studies indicate that (+)-Higenamine increases the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt) in various tissues frontiersin.orgnih.gov. This activation is associated with the promotion of cell proliferation, such as in gastric smooth muscle cells, and the inhibition of apoptosis by downregulating downstream apoptosis-related targets like p-21, p-GSK3β, and p-BAD frontiersin.org.
Furthermore, (+)-Higenamine's protective effects against myocardial ischemia/reperfusion (I/R) injury and cardiomyocyte apoptosis are linked to its interaction with the PI3K/Akt pathway frontiersin.orgnih.govmdpi.com. It has been shown to activate beta-adrenergic receptor (β-AR) signal transduction, which is intricately involved in the PI3K/Akt pathway frontiersin.orgnih.gov. In neuronal cells and C6 glial cells, (+)-Higenamine inhibits apoptosis by activating the PI3K/Akt pathway nih.govnih.gov. It also stimulates the PI3K/AKT/Nrf2 signaling pathway, leading to the induction of heme oxygenase-1 (HO-1) expression, which contributes to its anti-apoptotic effects and protection against hypoxia-induced brain injury nih.govnih.gov. In the context of intervertebral disc degeneration (IDD), (+)-Higenamine mitigates apoptosis in human nucleus pulposus cells (HNPCs) by influencing the ROS-mediated PI3K/Akt pathway, attenuating IL-1β-induced ROS production and PI3K/Akt signaling inhibition sci-hub.senih.gov. The suppression of the PI3K/Akt pathway by LY294002 reverses (+)-Higenamine's inhibitory effect on IL-1β-caused apoptosis, underscoring the pathway's critical role sci-hub.senih.gov.
| Pathway | Effect of (+)-Higenamine | Key Molecules Affected | Associated Outcome |
| PI3K/Akt Signaling | Activation | p-PI3K, p-Akt | Promotes cell proliferation, inhibits apoptosis, cardioprotection, neuroprotection |
| PI3K/Akt/Nrf2/HO-1 | Activation | PI3K, Akt, Nrf2, HO-1 | Anti-apoptotic effects, protection against brain injury |
| ROS-mediated PI3K/Akt | Attenuation of Inhibition | ROS, PI3K, Akt | Mitigates IL-1β-induced apoptosis in HNPCs |
Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Inhibition Studies
(+)-Higenamine exhibits significant anti-inflammatory properties, largely attributed to its ability to inhibit the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway frontiersin.orgnih.govnih.govmdpi.comresearchgate.netnih.govportlandpress.com. This pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory cytokines and mediators. Research has shown that (+)-Higenamine suppresses NF-κB activation by inhibiting the nuclear translocation of the NF-κB/p65 subunit and reducing the degradation and phosphorylation of IκBα in the cytoplasm researchgate.netnih.govportlandpress.com.
In LPS-activated BV2 microglia cells, (+)-Higenamine significantly inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), as well as reactive oxygen species (ROS), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) researchgate.netnih.gov. It also downregulates the expression of IL-6 and IL-8 through pathways involving inducible nitric oxide synthase (iNOS), NF-κB, and c-jun frontiersin.orgnih.gov. Furthermore, (+)-Higenamine has been observed to inhibit the EGFR/JAK2/c-jun signaling pathway by activating AKT1, which in turn reduces the expression of iNOS, IL-6, and IL-8, and the release of NO nih.gov. In models of collagen-induced arthritis, it inhibits inflammatory responses and oxidative damage mdpi.com. Studies also indicate that (+)-Higenamine attenuates the IL-1β-induced decrease of Bcl-2 and increase of Bax and cleaved caspase-3, potentially through NF-κB pathway modulation sci-hub.senih.gov.
| Pathway | Effect of (+)-Higenamine | Key Molecules Affected | Associated Outcome |
| NF-κB | Inhibition | NF-κB/p65, IκBα, TNF-α, IL-6, IL-8, iNOS, COX-2, ROS, NO | Reduced inflammation, suppressed cytokine production, inhibition of inflammatory mediators |
| EGFR/JAK2/c-jun | Inhibition (via AKT1) | EGFR, JAK2, c-jun, iNOS, IL-6, IL-8, NO | Reduced inflammatory mediator expression and release |
| NOX2/ROS/TRP/P38 MAPK/NF-κB | Downregulation | NOX2, ROS, TRP, P38 MAPK, NF-κB | Amelioration of neuropathic pain-induced oxidative stress, apoptosis, and inflammation; neuroprotection |
Nuclear Factor Erythroid 2-Related Factor 2/Heme Oxygenase-1 (Nrf2/HO-1) Pathway Activation Research
(+)-Higenamine promotes the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway, which is a critical endogenous defense mechanism against oxidative stress and inflammation frontiersin.orgnih.govnih.govmdpi.comresearchgate.netnih.govspandidos-publications.com. Nrf2 is a transcription factor that upregulates the expression of various antioxidant and cytoprotective genes, with HO-1 being a key downstream effector mdpi.comisciii.es. Research indicates that (+)-Higenamine increases the expression levels of both Nrf2 and HO-1 mdpi.com. It also enhances Nrf2 transcriptional activity by increasing Nrf2 luciferase activity and promoting its translocation to the nucleus nih.govmdpi.com.
The activation of the Nrf2/HO-1 pathway by (+)-Higenamine is closely linked to its anti-inflammatory and antioxidant effects frontiersin.orgnih.govnih.govresearchgate.netnih.gov. This pathway contributes to the protection against brain ischemia/reperfusion (I/R) injury by increasing HO-1 and Nrf2 expression mdpi.com. Studies also show that (+)-Higenamine protects against collagen-induced arthritis by promoting HO-1 release and modulating the PI3K/Akt/Nrf-2 signaling pathway nih.govspandidos-publications.com. The Nrf2/HO-1 axis plays a significant role in regulating High-mobility group box 1 (HMGB1) release and is implicated in the anti-apoptotic activity of (+)-Higenamine nih.govmdpi.com. The Nrf2/HO-1 pathway is recognized as a promising therapeutic target for various diseases due to its role in antioxidant defense and inflammation suppression dovepress.com.
| Pathway | Effect of (+)-Higenamine | Key Molecules Affected | Associated Outcome |
| Nrf2/HO-1 | Activation | Nrf2, HO-1 | Antioxidant and anti-inflammatory effects, protection against oxidative stress |
| PI3K/Akt/Nrf2 | Activation | PI3K, Akt, Nrf2 | Protection against collagen-induced arthritis |
| Nrf2/HO-1/HMGB1 | Regulation | Nrf2, HO-1, HMGB1 | Regulation of HMGB1 release, role in anti-apoptotic activity |
Apoptosis Signal-regulating Kinase 1/Mitogen-activated Protein Kinase (ASK1/MAPK, ERK, P38) Signaling Pathway Investigations
(+)-Higenamine has been shown to influence the Apoptosis Signal-regulating Kinase 1 (ASK1)/Mitogen-activated Protein Kinase (MAPK) signaling pathway, particularly in the context of fibrosis. Research indicates that (+)-Higenamine can inhibit cardiac and renal fibrosis by downregulating the phosphorylation of ASK1 and downstream MAPK components, including ERK and p38 frontiersin.orgnih.gov. This modulation of the ASK1/MAPK pathway contributes to its antifibrotic effects, preventing the progression of tissue damage associated with these conditions.
Liver Kinase B1/AMP-activated Protein Kinase/Sirtuin 1 (LKB1/AMPKα/Sirt1) Pathway Regulation Research
The Liver Kinase B1 (LKB1)/AMP-activated Protein Kinase (AMPKα)/Sirtuin 1 (Sirt1) pathway is crucial for regulating cellular energy metabolism and maintaining cellular homeostasis. (+)-Higenamine, particularly in combination with 6-gingerol (B72531) (HG/ researchgate.net-GR), has been shown to upregulate this pathway frontiersin.orgnih.govnih.gov. This upregulation is associated with improved mitochondrial function and energy metabolism, offering protective effects against conditions like doxorubicin-induced chronic heart failure (CHF) nih.govnih.gov. By promoting myocardial energy metabolism through the LKB1/AMPKα/Sirt1 axis, (+)-Higenamine contributes to cardioprotection and the prevention of CHF nih.govnih.gov.
| Pathway | Effect of (+)-Higenamine | Key Molecules Affected | Associated Outcome |
| LKB1/AMPKα/Sirt1 | Upregulation | LKB1, AMPKα, Sirt1 | Improved mitochondrial function, enhanced energy metabolism |
Transforming Growth Factor-beta 1/Small Mothers Against Decapentaplegic (TGF-β1/Smad) Signaling Pathway Suppression Studies
(+)-Higenamine demonstrates significant antifibrotic properties through the suppression of the Transforming Growth Factor-beta 1 (TGF-β1)/Small Mothers Against Decapentaplegic (Smad) signaling pathway mdpi.comresearchgate.netresearchgate.netdntb.gov.uamdpi.com. This pathway is a key regulator of cellular processes involved in fibrosis, including fibroblast activation and extracellular matrix (ECM) deposition. Studies have shown that (+)-Higenamine inhibits cardiac fibrosis by suppressing the activation of cardiac fibroblasts (CFs) researchgate.net. It achieves this by blocking TGF-β1-induced phosphorylation of Smad2 and Smad3, thereby inhibiting the nuclear translocation of Smad proteins frontiersin.orgnih.govresearchgate.netmdpi.com.
Concomitantly, (+)-Higenamine reduces the expression of ECM molecules such as collagen I and collagen III researchgate.net. It also inhibits the activation of hepatic stellate cells (HSCs) via the TGF-β1/Smad pathway, attenuating hepatic damage and fibrosis biolifesas.org. The inhibitory effect on CFs activation appears to be independent of the β2-adrenergic receptor (β2-AR) activation, suggesting a distinct mechanism for its antifibrotic action researchgate.net. This suppression of the TGF-β1/Smad pathway contributes to the prevention of fibrosis and cardiac hypertrophy mdpi.comresearchgate.net.
| Pathway | Effect of (+)-Higenamine | Key Molecules Affected | Associated Outcome |
| TGF-β1/Smad | Suppression | TGF-β1, p-Smad2, p-Smad3, Smad2, Smad3 | Inhibition of fibroblast activation, reduced ECM deposition, prevention of fibrosis |
| TGF-β1/NF-κB | Inhibition | TGF-β1, NF-κB | Inhibition of collagen synthesis, cardiomyocyte hypertrophy |
| ASK1/MAPK/NF-κB | Downregulation | ASK1, MAPK (ERK, P38), NF-κB | Inhibition of cardiac and renal fibrosis |
Thromboxane (B8750289) A2 Receptor Antagonism Research
| Target Receptor | Effect of (+)-Higenamine | Associated Outcome |
| TXA2 Receptor (TP) | Antagonism | Inhibition of platelet aggregation, anti-thrombotic effects |
Compound List:
(+)-Higenamine
6-gingerol
Aconitine
Apigenin
Arachidonic acid
BAY-11-7082
Bcl-2
BIP
Caspase-3
Caspase-9
CGRP
Col I
Col II
Col IV
COX-2
Cucurbitacin B (Cu B)
ERK
GSH
GSK3β
H2O2
HA
Heme oxygenase-1 (HO-1)
HMGB1
HNPCs
HO-1 inhibitor ZnPPIX
HSF1
IκBα
IL-1β
IL-6
IL-8
iNOS
JAK2
JNK
KC
LKB1
LPS
LY294002
MMP-13
MMP-3
MPO
NAC
Nandina domestica
NF-κB
NF-κB inhibitor BAY-11-7082
NOX2
NOX4
NRF2
p-BAD
p-GSK3β
p-IκBα
p-JNK
p-p65
p-Smad2
p-Smad3
PGE2
PGP
PI3K
PPARα
P38 MAPK
PGC-1α
PPC
PT
RAAS
ROS
Runx2
Salsolinol
Sirt1
Smad2
Smad3
SnPP
SOD
STZ
TCT
TGF-β1
Thromboxane A2 (TXA2)
TOS
Tranilast
TRP
Tslp
TNF-α
TP receptors
U46619
VEGF
WB
Wistar rats
WT mice
Yohimbine
YS-49
YS-51
α-SMA
α2-AR
Comprehensive Biological Activities and Therapeutic Research Potential of + Higenamine
Cardiovascular System Research
(+)-Higenamine's multifaceted actions on the cardiovascular system have been extensively investigated, revealing its capacity to modulate cardiac and vascular functions through various mechanisms.
(+)-Higenamine demonstrates significant positive chronotropic (increase in heart rate) and inotropic (increase in myocardial contractility) effects. These actions are largely mediated through its role as an agonist of β-adrenergic receptors (β-ARs), particularly β1-ARs nih.govnih.gov. Studies on isolated murine atria have shown that (+)-Higenamine increases both the rate and force of contraction, with maximal responses comparable to isoproterenol (B85558) nih.gov. It enhances myocardial contractile response and reduces myocardial cell apoptosis by activating β2-AR nih.govfrontiersin.org. In vitro experiments have shown that (+)-Higenamine can increase the contractility, contraction frequency, and amplitude of cardiac muscle preparations in a concentration-dependent manner nih.gov.
| Effect Type | Target Receptor | Observed Effect | Reference |
| Positive Chronotropic | β1-AR | Increased heart rate | nih.govnih.gov |
| Positive Inotropic | β1-AR, β2-AR | Increased myocardial contractility | nih.govnih.govfrontiersin.org |
| Contractility | β-AR | Increased contraction force and amplitude | nih.gov |
(+)-Higenamine also possesses vasodilatory properties, contributing to its cardiovascular benefits frontiersin.orgwikipedia.orgbvsalud.orgfrontiersin.orgncats.ionih.govresearchgate.net. It induces relaxation of vascular smooth muscle, partly through β2-adrenergic receptor activation and the cyclic adenosine (B11128) monophosphate (cAMP) pathway wikipedia.orgfrontiersin.orgncats.io. Research indicates that (+)-Higenamine relaxes the rat corpus cavernosum, which is associated with improved vasodilation and erectile function wikipedia.orgfrontiersin.orgncats.io. Furthermore, it exhibits antiplatelet and antithrombotic activity via a cAMP-dependent pathway, suggesting a role in maintaining arterial integrity and enhancing vasodilation wikipedia.orgncats.io. In vitro studies have shown that (+)-Higenamine can suppress the AMPK/eNOS/NO signaling pathway, influencing NO production and potentially inhibiting vasoconstriction nih.gov.
| Activity | Mechanism | Effect on Vasculature | Reference |
| Vasodilation | β2-AR activation, cAMP pathway | Relaxation of vascular smooth muscle, increased perfusion | wikipedia.orgfrontiersin.orgncats.ionih.gov |
| Antiplatelet | cAMP-dependent pathway | Inhibition of platelet aggregation and thrombus formation | wikipedia.orgncats.ioresearchgate.net |
| Smooth Muscle Relax. | β2-AR agonist activity | Relaxation of smooth muscles, including vascular and tracheal | frontiersin.orgfrontiersin.orgnih.govresearchgate.net |
(+)-Higenamine demonstrates protective effects against cardiac ischemia-reperfusion (I/R) injury, a condition that exacerbates myocardial damage following events like myocardial infarction frontiersin.orgbvsalud.orgresearchgate.netresearchgate.net. Studies have shown that (+)-Higenamine significantly reduces I/R-induced myocardial infarction in mice nih.gov. Its cardioprotective mechanisms against myocyte apoptosis and I/R injury are linked to the activation of the β2-AR/PI3K/AKT signaling cascade nih.govmdpi.comnih.gov. Additionally, (+)-Higenamine can upregulate heme oxygenase-1 (HO-1), an enzyme that plays a crucial role in mitigating I/R injury mdpi.com. In models of doxorubicin-induced cardiotoxicity, (+)-Higenamine has also been shown to protect cardiomyocytes from apoptosis nih.govnih.gov.
| Condition | Protective Mechanism | Reference |
| Ischemia/Reperfusion (I/R) Injury | β2-AR/PI3K/AKT signaling cascade activation, HO-1 upregulation | mdpi.comnih.govmdpi.comnih.gov |
| Doxorubicin-induced Cardiotoxicity (Apoptosis) | β2-AR activation, PI3K/AKT pathway, reduction of ROS | nih.govnih.govnih.gov |
| Myocardial Infarction (I/R-induced) in mice | Selective activation of β2-AR, reduction of cleaved caspase 3 and 9 | nih.gov |
(+)-Higenamine has shown promise in alleviating symptoms and improving cardiac function in models of heart failure nih.govfrontiersin.orgbvsalud.orgresearchgate.netresearchgate.net. It can enhance myocardial energy metabolism and reduce myocardial cell apoptosis, contributing to its effects in treating chronic heart failure (CHF) researchgate.net. Research indicates that (+)-Higenamine can improve left ventricular function and cardiac enzyme activities researchgate.net. In models of doxorubicin (B1662922) (DOX)-induced heart failure, (+)-Higenamine has demonstrated cardioprotective effects by improving cardiac and mitochondrial function, reducing oxidative stress, and promoting cell proliferation brandeis.edu. It has also been shown to protect against DOX-induced cardiotoxicity, improving cardiac function and reducing histological damage mdpi.com.
(+)-Higenamine plays a role in attenuating pathological cardiac fibrosis and dysfunction, key contributors to adverse cardiac remodeling frontiersin.orgresearchgate.netresearchgate.netnih.gov. It effectively suppresses the activation of cardiac fibroblasts (CFs) and reduces the expression of extracellular matrix (ECM) molecules, such as collagen I and collagen III frontiersin.orgresearchgate.netnih.gov. This antifibrotic effect is partly mediated by the inhibition of the transforming growth factor-β1 (TGF-β1)/Smad signaling pathway frontiersin.orgresearchgate.netnih.gov. Studies have demonstrated that (+)-Higenamine can improve left ventricular remodeling and contractile function by downregulating the expression of TGF-β1, α-SMA, and Col1A1 frontiersin.org. Furthermore, it targets signaling pathways including ASK1/MAPK (ERK, P38)/NF-kB to ameliorate cardiac fibrosis and dysfunction frontiersin.org.
| Condition | Attenuation Mechanism | Reference |
| Pathological Cardiac Fibrosis | Inhibition of cardiac fibroblast activation, suppression of TGF-β1/Smad signaling, reduced collagen I/III expression | frontiersin.orgresearchgate.netnih.gov |
| Cardiac Dysfunction (TAC/ISO-induced) | Reduced expression of TGF-β1, α-SMA, Col1A1; Inhibition of ASK1/MAPK (ERK, P38)/NF-kB signaling pathway | frontiersin.org |
| Cardiac Fibroblast Activation | Suppression of TGF-β1-induced ACTA2 expression and Smad2/3 phosphorylation | researchgate.netnih.gov |
Compound Name Table
| Common Name | Scientific Name/Abbreviation |
| (+)-Higenamine | (+)-Higenamine / HG |
| Doxorubicin | DOX |
| Isoproterenol | ISO |
| TGF-β1 | Transforming Growth Factor-β1 |
| β-AR | Beta-Adrenergic Receptor |
| β1-AR | Beta-1 Adrenergic Receptor |
| β2-AR | Beta-2 Adrenergic Receptor |
| PI3K/AKT | Phosphoinositide 3-kinase/Akt |
| ASK1 | Apoptosis Signal-regulating Kinase 1 |
| MAPK | Mitogen-Activated Protein Kinase |
| ERK | Extracellular signal-Regulated Kinase |
| P38 | P38 Mitogen-Activated Protein Kinase |
| NF-kB | Nuclear Factor kappa-light-chain-enhancer of activated B cells |
| α-SMA | Alpha-Smooth Muscle Actin |
| Col1A1 | Collagen Type I Alpha 1 |
| HO-1 | Heme Oxygenase-1 |
| ROS | Reactive Oxygen Species |
| cAMP | Cyclic Adenosine Monophosphate |
| CFs | Cardiac Fibroblasts |
| Nrf2 | Nuclear factor erythroid 2-related factor 2 |
| GPX4 | Glutathione (B108866) Peroxidase 4 |
Myocardial Perfusion Imaging and Cardiac Stress Testing Agent Research
(+)-Higenamine, often administered as its hydrochloride salt, has been investigated as a pharmacological agent for cardiac stress testing, particularly in radionuclide myocardial perfusion imaging (MPI). Its utility lies in its ability to induce controlled physiological stress on the heart, thereby aiding in the diagnosis and evaluation of myocardial ischemia and coronary artery disease (CAD). Clinical studies have been conducted to assess its efficacy and safety in this diagnostic context.
Further analysis within this study indicated a statistically significant difference in sensitivity between the higenamine (B191414) hydrochloride stress group and the placebo group (P=0.001) iaea.org. The sensitivity of this compound hydrochloride stress MPI for diagnosing single-vessel disease was 52.94% (9/17), for double-vessel disease it was 6/8, and for triple-vessel disease, it was 4/5 iaea.org. When evaluating lesion severity, the sensitivity for stenoses between 50% and 75% was 43.33% (13/30), while for stenoses ≥75%, it was 72.22% (13/18) iaea.org. These findings suggest that this compound hydrochloride is a prospective agent for clinical application in drug stress MPI iaea.orgsnmjournals.org.
Respiratory System Research
Research into the effects of (+)-Higenamine on the respiratory system highlights its potential as a bronchodilator. Its mechanism of action is closely linked to its interaction with adrenergic receptors, which play a crucial role in regulating airway smooth muscle tone.
Bronchodilatory Activity Research for Respiratory Conditions
(+)-Higenamine functions as a β2-adrenergic receptor agonist, a class of compounds that includes well-established bronchodilators such as salbutamol (B1663637) and terbutaline (B1683087) mdpi.comresearchgate.netfrontiersin.org. By binding to β2-receptors located on the smooth muscle cells of the bronchi, this compound promotes the relaxation of these muscles mdpi.comresearchgate.netfrontiersin.org. This relaxation leads to the widening of airways and an improvement in airflow, suggesting a therapeutic potential for alleviating respiratory symptoms associated with conditions like asthma and chronic obstructive pulmonary disease (COPD) mdpi.comresearchgate.netfrontiersin.orgcaringsunshine.com. Traditional medicinal practices have also historically utilized plants containing this compound for their bronchodilatory effects in managing symptoms of asthma and cough caringsunshine.com.
Tracheal Smooth Muscle Relaxation Studies
Preclinical studies have provided direct evidence of this compound's effects on tracheal smooth muscle. In isolated guinea pig tracheal preparations, this compound has been observed to induce dose-dependent relaxation mdpi.comresearchgate.netresearchgate.netresearchgate.net. This relaxant effect is attributed to its activity as a β2-adrenergic receptor agonist mdpi.comresearchgate.netresearchgate.net. Further investigations using cell-based assays have confirmed that this compound stimulates human β2-adrenoceptors expressed in Chinese Hamster Ovary (CHO) cells, reinforcing its β2-agonistic properties researchgate.net. Additionally, studies on isolated rat aorta and guinea pig tracheal smooth muscle have shown that the relaxant effects of this compound can be blocked by β2-selective antagonists, further validating its mechanism of action via β2-adrenergic receptor activation researchgate.netjkns.or.kr.
Anti-Inflammatory Research
(+)-Higenamine exhibits notable anti-inflammatory properties, acting through the modulation of key inflammatory pathways and mediators. Research has focused on its capacity to suppress pro-inflammatory cytokines and inhibit the activity of enzymes central to the inflammatory response.
Pro-inflammatory Cytokine (e.g., TNF-α, IL-1β, IL-6) Suppression Studies
(+)-Higenamine has demonstrated a significant capacity to suppress the production and expression of several critical pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) nih.govnih.govfrontiersin.orgresearchgate.netnih.govnih.govdntb.gov.uaportlandpress.comvetdergikafkas.org. Studies have reported that this compound inhibits TNF-α and IL-6 in various cellular models, such as IL-1β-stimulated human nucleus pulposus cells (NPCs) and lipopolysaccharide (LPS)-activated BV2 microglia nih.govnih.govfrontiersin.orgresearchgate.netnih.govdntb.gov.uaportlandpress.com. Furthermore, it has been shown to suppress IL-1β, TNF-α, and IL-6 in animal models of collagen-induced arthritis (CIA) nih.govfrontiersin.org. Research also indicates that this compound can reduce the expression and secretion of IL-6 and IL-8 in human nasal epithelial cells and decrease upregulated levels of IL-6 in Schwann cells nih.gov. These anti-inflammatory effects are often associated with the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway nih.govnih.govfrontiersin.orgresearchgate.netnih.govdntb.gov.uaportlandpress.com.
Inflammatory Enzyme (e.g., COX-2, iNOS) Inhibition Research
(+)-Higenamine also targets key enzymes involved in inflammatory processes, notably cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) nih.govnih.govfrontiersin.orgresearchgate.netnih.govnih.govdntb.gov.uaportlandpress.com. Studies have shown that this compound attenuates the IL-1β-induced upregulation of both iNOS and COX-2 in human nucleus pulposus cells nih.govnih.govdntb.gov.uaportlandpress.com. This inhibition translates to a reduction in the production of nitric oxide (NO), which is catalyzed by iNOS, and prostaglandin (B15479496) E2 (PGE2), mediated by COX-2 nih.govnih.govfrontiersin.orgresearchgate.netnih.govdntb.gov.uaportlandpress.com. Specifically, in LPS-activated BV2 cells, this compound significantly inhibited NO production (mediated by iNOS) and PGE2 production (mediated by COX-2) nih.govresearchgate.net. These findings underscore this compound's role in dampening inflammatory responses through the inhibition of these crucial enzymes.
Immune Cell Modulation (e.g., Macrophages, T cells) Investigations
(+)-Higenamine has demonstrated potential in modulating immune cell responses, particularly concerning macrophages and T cells, which are central to inflammatory processes nih.govbristol.ac.ukacgtfoundation.org. Research indicates that (+)-Higenamine can act on immune cells, suggesting its utility as a natural anti-inflammatory agent nih.gov.
Studies have shown that (+)-Higenamine can influence macrophage polarization, a critical process in the immune response. In the context of rheumatoid arthritis, (+)-Higenamine has been observed to inhibit pro-inflammatory markers (iNOS, TNF-α, IL-1β) in M1 macrophages, while simultaneously enhancing anti-inflammatory markers (IL-10, Arg-1, MCP-1) in M2 macrophages x-mol.netnih.gov. This modulation promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype x-mol.netnih.gov. Furthermore, (+)-Higenamine has been shown to reduce M1 macrophage accumulation in animal models of arthritis, thereby mitigating joint damage x-mol.netnih.gov. Its anti-inflammatory effects are also linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses nih.govfrontiersin.orgnih.govresearchgate.net.
Antioxidant Research
(+)-Higenamine exhibits significant antioxidant properties, playing a crucial role in combating oxidative stress, which is implicated in aging and various chronic diseases mdpi.comnih.govfrontiersin.orgnih.govnih.govfrontiersin.orgmdpi.com. Oxidative stress arises from an imbalance between free radical production and the body's antioxidant defenses mdpi.comnih.gov.
Reactive Oxygen Species (ROS) Reduction Studies
(+)-Higenamine has been demonstrated to effectively scavenge reactive oxygen species (ROS), thereby reducing oxidative damage mdpi.comnih.govnih.govnih.govfrontiersin.orgmdpi.com. Studies show that (+)-Higenamine can significantly decrease upregulated levels of ROS in various cell models, including those exposed to fine dust or induced with t-BHP nih.govnih.govmdpi.com. For instance, in human keratinocytes exposed to fine dust, (+)-Higenamine treatment markedly reduced ROS production, a key factor in oxidative stress-induced skin aging nih.govmdpi.com. Similarly, in a neuropathic pain model, (+)-Higenamine significantly reduced elevated ROS levels nih.govfrontiersin.org.
Oxidative Damage Mitigation Investigations
Beyond ROS reduction, (+)-Higenamine helps mitigate the broader consequences of oxidative damage. It has been shown to decrease malondialdehyde (MDA) levels, a marker of lipid peroxidation, and increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (GSH) mdpi.comnih.govfrontiersin.orgdergipark.org.tr. For example, in a study investigating testicular ischemia-reperfusion injury, (+)-Higenamine administration reduced MDA and increased SOD activity, indicating protection against oxidative damage dergipark.org.tr. In neuropathic pain models, (+)-Higenamine improved the antioxidant system by increasing SOD and GSH levels, rebalancing the redox system and enhancing cell survival nih.govfrontiersin.org.
Redox System Rebalancing Research
The ability of (+)-Higenamine to restore the balance of the cellular redox system is a key aspect of its antioxidant activity mdpi.comnih.govfrontiersin.org. By increasing the levels of endogenous antioxidants like SOD and GSH and decreasing markers of oxidative damage like MDA, (+)-Higenamine helps to re-establish a healthy redox state mdpi.comnih.govfrontiersin.orgdergipark.org.tr. This rebalancing is crucial for preventing cellular dysfunction and promoting cell survival under conditions of oxidative stress mdpi.comnih.govfrontiersin.org. The compound's antioxidant activity is also noted to be influenced by pH, with electron transfer mechanisms being more effective in neutral to alkaline conditions nih.gov.
Anti-Apoptotic Effects Research
(+)-Higenamine has demonstrated significant anti-apoptotic properties, particularly in the context of cardiovascular health and other cellular stress conditions mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov. Apoptosis, or programmed cell death, can contribute to tissue damage and disease progression.
Cardiomyocyte Apoptosis Regulation Studies
A substantial body of research highlights (+)-Higenamine's protective effects against cardiomyocyte apoptosis. Studies indicate that (+)-Higenamine can inhibit apoptosis in cardiomyocytes through the activation of the β2-adrenergic receptor (β2-AR)/PI3K/AKT signaling pathway frontiersin.orgfrontiersin.orgnih.govnih.govnih.gov. This pathway is critical for cell survival and proliferation frontiersin.orgfrontiersin.org.
Research has shown that (+)-Higenamine protects cardiomyocytes from ischemia/reperfusion (I/R) injury and hydrogen peroxide-induced apoptosis frontiersin.orgnih.govnih.gov. It achieves this by reducing the release of cytochrome c from mitochondria, inhibiting caspase-3 activation, decreasing the expression of the pro-apoptotic protein Bax, and increasing the expression of the anti-apoptotic protein Bcl-2 frontiersin.orgfrontiersin.org. These actions collectively prevent the cascade of events leading to programmed cell death in cardiac cells frontiersin.orgfrontiersin.org. The anti-apoptotic effects are specifically mediated by the β2-AR, as β1-AR antagonism does not abolish these protective effects nih.govnih.gov.
Furthermore, (+)-Higenamine has been shown to promote cell survival by activating the PI3K/AKT pathway, which is involved in regulating cell proliferation and apoptosis mdpi.comfrontiersin.org. By stimulating AKT phosphorylation and requiring PI3K activation, (+)-Higenamine exerts its anti-apoptotic effect in cardiomyocytes frontiersin.orgnih.govnih.gov.
Neuropharmacological Research
Brain Ischemia-Reperfusion Injury Protection Studies
Research indicates that (+)-Higenamine possesses protective effects against brain ischemia-reperfusion (I/R) injury. In rat models of I/R injury, this compound was observed to improve neurological function and reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) mdpi.comnih.gov. Studies using oxygen-glucose deprivation/reperfusion (OGD/R) models on neuronal cells have shown that this compound can mitigate neuronal damage by attenuating the production of reactive oxygen species (ROS) and malondialdehyde (MDA). It also helps maintain the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase. Furthermore, this compound has been shown to inhibit caspase-3 activity and Bax expression while increasing Bcl-2 expression, indicating an anti-apoptotic effect. Its protective mechanism in these models is linked to the upregulation of heme oxygenase-1 (HO-1) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways nih.govfrontiersin.org.
Neuroprotective Effects
Beyond ischemia-reperfusion injury, (+)-Higenamine exhibits broader neuroprotective properties. It has been shown to ameliorate neuropathic pain-induced oxidative stress, apoptosis, and inflammation by significantly decreasing elevated levels of ROS, MDA, TNF-α, and IL-6, while increasing SOD levels mdpi.comfrontiersin.org. In models of Alzheimer's disease, this compound has demonstrated neuroprotective effects by attenuating aluminum-induced oxidative damage through the modulation of oxidative markers mdpi.comnih.gov. Research suggests that its neuroprotective mechanisms may involve regulating calcium and potassium channels, maintaining intracellular calcium homeostasis, and reducing neuronal and glial cell damage mdpi.com. It also shows potential in regulating central neurotransmitter transport and metabolism, inhibiting neuroinflammation, improving vascular endothelial dysfunction, and modulating autophagy mdpi.com.
Erectile Function Improvement Research
(+)-Higenamine has been investigated for its potential to improve erectile function. Studies have shown that it can induce relaxation in rat corpus cavernosum tissue, leading to improved vasodilation. This effect is mediated through β-adrenoceptors and is associated with an increase in cyclic adenosine monophosphate (cAMP) concentrations wikipedia.orgnih.gov. In research involving phosphodiesterase type 5 (PDE5) inhibitors, this compound was found to enhance the relaxation response of the corpus cavernosum, suggesting a synergistic effect that could be beneficial in treating erectile dysfunction nih.govfrontiersin.org.
Bone Metabolism Research: Osteoporosis Studies via SMAD2/3 Pathway
(+)-Higenamine shows promise in the context of bone metabolism, particularly in studies related to osteoporosis. Research indicates that this compound can promote osteogenic differentiation and bone formation. It has been identified as an active osteogenic agent that may serve as a therapeutic candidate for osteoporosis researchgate.netnih.govoup.com. In vitro studies demonstrated that this compound effectively induced the expression of osteogenic markers in mouse bone marrow stromal cells (BMSCs) and pre-osteoblastic cell cultures researchgate.netnih.gov. Further investigation revealed that this compound promotes the phosphorylation of SMAD2/3 and regulates the SMAD2/3 pathway by inhibiting SMAD4 ubiquitination. This mechanism is crucial for osteogenic differentiation, as the TGF-β/SMAD2/3 signaling pathway plays a key role in this process mdpi.comresearchgate.netnih.govoup.comresearchgate.net. In animal models, this compound treatment resulted in enhanced bone formation and prevented accelerated bone loss in models mimicking senile and postmenopausal osteoporosis researchgate.netnih.gov.
Anti-Tumor Activity Investigations
Investigations into the anti-tumor activity of (+)-Higenamine suggest it may play a role in cancer treatment. Studies have reported that this compound can promote apoptosis in glioma cells by increasing the expression of caspase-3, caspase-9, and Bax, and by inducing cell cycle arrest in the G2/M phase nih.govresearchgate.net. It has also been identified as a potent, selective, and cell-active natural lysin-specific demethylase 1 (LSD1) inhibitor, which is relevant for leukemia therapy researchgate.net. While this compound may not significantly inhibit the proliferation of certain leukemia cells, it can promote cell apoptosis and inhibit colony formation researchgate.net. In some contexts, combining this compound with other compounds, such as cucurbitacin B, has been shown to enhance anti-tumor effects by modulating specific cellular interactions mdpi.comnih.gov.
Anti-Microbial Effects Research
(+)-Higenamine has demonstrated anti-microbial properties, including antibacterial and antifungal activities. It has been reported to possess antibacterial activity against Fusobacterium nucleatum, with derivatives showing potent efficacy nih.govresearchgate.net. This compound has also shown antibacterial activity when isolated from Aristolochia brasiliensis nih.govresearchgate.net. Furthermore, studies have indicated antifungal activity against Candida albicans nih.gov. Its anti-inflammatory and antioxidant properties also contribute to its potential in combating infections and related tissue damage mdpi.commdpi.com.
Toxicology and Safety Profile in Research Contexts
Cardiotoxicity and Myocardial Damage Research
Research into the cardiovascular effects of (+)-Higenamine has revealed a dual nature, exhibiting both cardioprotective and cardiotoxic potential depending on the context. Several studies have investigated its impact on myocardial cells and cardiac function.
In the context of doxorubicin (B1662922) (DOX)-induced cardiotoxicity, a significant side effect of this common chemotherapy agent, higenamine (B191414) has demonstrated protective effects. mdpi.comnih.govfrontiersin.orgnih.gov Studies have shown that this compound can alleviate DOX-induced myocardial damage by suppressing the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK) and reducing the production of reactive oxygen species (ROS). frontiersin.orgnih.gov This protective mechanism appears to be independent of the β2-adrenergic receptor activation, which is a known pathway for some of this compound's other cardiovascular effects. frontiersin.orgnih.gov Furthermore, research indicates that this compound, in combination with 6-gingerol (B72531), can prevent DOX-induced cardiotoxicity by promoting myocardial mitochondrial metabolism through the LKB1/AMPK/Sirt1 pathway. mdpi.com It has also been shown to activate the PI3K/Akt signaling pathway, which plays a role in protecting the heart from drug-induced damage. mdpi.comnih.gov
Conversely, some research points towards potential cardiotoxic effects, particularly concerning tachyarrhythmia. nih.govmdpi.com this compound has been shown to enhance aconitine-induced tachyarrhythmia, indicating a potential for proarrhythmic effects under certain conditions. mdpi.com Its action as a β1-adrenergic agonist leads to increased heart rate (positive chronotropy) and enhanced myocardial contractility (positive inotropy), which could be detrimental in individuals with pre-existing heart conditions. mdpi.com
Studies on ischemia/reperfusion (I/R) injury have also highlighted this compound's cardioprotective potential. It has been found to protect cardiomyocytes from I/R injury and prevent apoptosis by activating β2-adrenergic receptors and the subsequent PI3K/Akt cascade. mdpi.comnih.gov This anti-apoptotic effect is crucial in mitigating the damage caused by the restoration of blood flow to ischemic heart tissue. nih.gov
| Research Area | Model | Key Findings | Proposed Mechanism of Action |
|---|---|---|---|
| Doxorubicin-Induced Cardiotoxicity | In vivo (mice), In vitro (neonatal rat ventricular cardiomyocytes) | This compound attenuated cardiomyocyte apoptosis, cardiac atrophy, and cardiac dysfunction. frontiersin.orgnih.gov | Suppression of AMPK activation and ROS production. frontiersin.orgnih.gov |
| Doxorubicin-Induced Cardiotoxicity (in combination with 6-gingerol) | Animal model | Improved cardiac function, reduced serum markers of damage, and decreased histological damage. mdpi.com | Activation of the LKB1/AMPK/Sirt1 pathway and the PI3K/Akt signaling pathway. mdpi.com |
| Ischemia/Reperfusion Injury | In vivo (mice), In vitro | Protected cardiomyocytes from injury and prevented apoptosis. mdpi.comnih.gov | Activation of β2-adrenergic receptors and the PI3K/Akt cascade. mdpi.comnih.gov |
| Arrhythmia | Animal model | Enhanced aconitine-induced tachyarrhythmia. mdpi.com | β1-adrenergic agonist activity leading to positive chronotropic effects. mdpi.com |
Metabolic Disorder Investigations Related to this compound
Investigations into the effects of (+)-Higenamine on metabolic processes have revealed its potential to influence glucose and lipid metabolism. These effects are primarily attributed to its interaction with adrenergic receptors, which are key regulators of metabolic pathways.
Research has indicated that this compound can enhance glucose uptake and metabolism. mdpi.com This suggests a potential role in modulating blood sugar levels, which could be relevant in the context of metabolic disorders such as diabetes. One study highlighted that this compound hydrochloride prevents renal inflammation and fibrosis in diabetic nephropathy by inhibiting the STAT3 signaling pathway. researchgate.net
In the realm of lipid metabolism, this compound has been explored for its potential anti-obesity and pro-fat loss properties. advancedmolecularlabs.com This is linked to its activation of beta-adrenergic receptors, which can lead to increased lipolysis (the breakdown of fats) and thermogenesis (the production of heat). advancedmolecularlabs.com A study on a this compound-based dietary supplement in human subjects showed an acute increase in circulating free fatty acids and energy expenditure. advancedmolecularlabs.comfrontiersin.org However, it is important to note that this supplement also contained other stimulants like caffeine (B1668208) and yohimbe bark extract, making it difficult to attribute the effects solely to this compound. advancedmolecularlabs.comfrontiersin.org
The World Anti-Doping Agency (WADA) has prohibited this compound due to concerns about its potential for metabolic disorders associated with its misuse, alongside the risk of myocardial damage. mdpi.com
| Metabolic Area | Model | Key Findings | Proposed Mechanism of Action |
|---|---|---|---|
| Glucose Metabolism | General research | Enhanced glucose uptake and metabolism. mdpi.com | Interaction with adrenergic receptors. |
| Diabetic Nephropathy | Not specified | Prevents renal inflammation and fibrosis. researchgate.net | Inhibition of the STAT3 signaling pathway. researchgate.net |
| Lipid Metabolism | Human subjects (supplement containing this compound) | Acute increase in circulating free fatty acids and energy expenditure. advancedmolecularlabs.comfrontiersin.org | Activation of beta-adrenergic receptors leading to increased lipolysis and thermogenesis. advancedmolecularlabs.com |
Adverse Effect Profiles in Controlled Research Studies
Controlled research studies in humans have identified several adverse effects associated with (+)-Higenamine administration. The route of administration appears to play a significant role in the manifestation and severity of these effects.
In clinical studies where this compound was administered intravenously, reported adverse effects included dizziness, chest congestion, heart palpitations, and dry mouth. nih.govfrontiersin.org These studies often involved gradual infusions of the compound. wikipedia.org Intravenous administration has also been associated with an increased heart rate, while its effects on blood pressure have been variable. wikipedia.orgnih.gov
A study involving healthy men who took peroral this compound for eight weeks reported no significant changes in heart rate, blood pressure, blood lipids, or liver enzyme activity. nih.govmdpi.com In another study with female recreational athletes, the only adverse events reported with oral administration were headache (which also occurred in the placebo group) and dry mouth in one participant. frontiersin.org
It is important to note that this compound is a component of the plant aconite, which has been associated with serious heart-related side effects, including arrhythmias and death. rxlist.comwebmd.com These toxic effects may be partly attributable to the this compound content. rxlist.comwebmd.com
| Route of Administration | Study Population | Reported Adverse Effects |
|---|---|---|
| Intravenous | Healthy volunteers, patients with heart disease | Dizziness, chest congestion, heart palpitations, dry mouth, increased heart rate. nih.govfrontiersin.orgwikipedia.org |
| Oral | Healthy men (8 weeks) | No significant changes in heart rate, blood pressure, blood lipids, or liver enzyme activity. nih.govmdpi.com |
| Oral | Female recreational athletes | Headache (also in placebo group), dry mouth (one participant). frontiersin.org |
Research on Potential Pharmacokinetic and Pharmacodynamic Interactions with Other Agents
Research into the pharmacokinetic and pharmacodynamic interactions of (+)-Higenamine has identified several potential interactions with other pharmacological agents. These interactions are primarily related to its stimulant properties, effects on blood clotting, and metabolism by liver enzymes.
This compound may interact with anticoagulant and antiplatelet drugs. rxlist.comwebmd.com By potentially slowing blood clotting, co-administration with these medications could increase the risk of bruising and bleeding. rxlist.comwebmd.com
Due to its stimulant effects on the nervous system and heart, taking this compound with other stimulant drugs could lead to serious problems, such as a significantly increased heart rate. rxlist.comwebmd.com
Pharmacokinetic interactions may occur with medications that are substrates of the cytochrome P450 enzymes CYP2D6 and CYP3A4. webmd.com this compound might alter how quickly the liver breaks down these medications, potentially changing their effects and side effects. webmd.com
Pharmacodynamically, the therapeutic efficacy of this compound can be decreased when used in combination with beta-blockers like acebutolol (B1665407) and propranolol. drugbank.com Conversely, bromocriptine (B1667881) may increase the hypertensive and vasoconstricting activities of this compound. drugbank.com An increased risk of tachycardia has been noted with the combined use of this compound and substances like adenosine and aclidinium. drugbank.com
| Interacting Agent/Class | Potential Effect | Nature of Interaction |
|---|---|---|
| Anticoagulant / Antiplatelet drugs | Increased risk of bruising and bleeding. rxlist.comwebmd.com | Pharmacodynamic |
| Stimulant drugs | Increased heart rate and other serious problems. rxlist.comwebmd.com | Pharmacodynamic (synergistic effect) |
| CYP2D6 and CYP3A4 substrates | Altered effects and side effects of the substrate medication. webmd.com | Pharmacokinetic (altered metabolism) |
| Beta-blockers (e.g., acebutolol, propranolol) | Decreased therapeutic efficacy of this compound. drugbank.com | Pharmacodynamic (antagonistic effect) |
| Bromocriptine | Increased hypertensive and vasoconstricting activities of this compound. drugbank.com | Pharmacodynamic |
| Adenosine, Aclidinium | Increased risk of tachycardia. drugbank.com | Pharmacodynamic |
Compound Names Mentioned in this Article
(+)-Higenamine
6-gingerol
Acebutolol
Aclidinium
Adenosine
Aconitine
Bromocriptine
Caffeine
Doxorubicin
Propranolol
Yohimbine
Analytical Methodologies for + Higenamine Research
Chromatographic and Mass Spectrometric Techniques for Detection and Quantification
Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of (+)-Higenamine, offering high sensitivity and specificity. These techniques allow for the separation of the analyte from complex sample components and its unambiguous identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely applied technique for the determination of (+)-Higenamine in biological fluids and herbal products. doi.org This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.
In a typical application for analyzing human plasma and urine, a method was developed using an Atlantis dC18 column with an isocratic elution. researchgate.net The mobile phase consisted of a 40:60 (v/v) mixture of 0.05% formic acid in water and methanol. researchgate.net Detection was achieved using positive electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. doi.orgresearchgate.net This LC-MS/MS method was validated over concentration ranges of 0.100-50.0 ng/mL in plasma and 1.00-500 ng/mL in urine, demonstrating its suitability for pharmacokinetic studies. researchgate.net The lower limits of quantification (LLOQs) were established at 0.100 ng/mL and 1.00 ng/mL for plasma and urine, respectively. researchgate.net
Research on Chinese medicinal materials has also employed validated LC-MS/MS methods to quantify (+)-Higenamine content. doi.org For instance, studies have successfully determined its concentration in herbs like Plumula Nelumbinis and Cortex Phellodendri. doi.org These analyses often utilize MRM with ion transitions such as m/z 272.3→107.0 and 272.3→161.0 for higenamine (B191414). doi.orgmdpi.com
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Development
To achieve higher resolution, faster analysis times, and increased sensitivity, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed. These systems use columns with smaller particle sizes (typically under 2 μm), leading to more efficient separations.
One such method was developed for the determination of (+)-Higenamine in dietary supplements. nih.gov This approach utilized hydrophilic interaction liquid chromatography (HILIC), which is well-suited for polar compounds like (+)-Higenamine. The separation was performed on a UHPLC Acquity BEH HILIC analytical column (2.1 mm × 100 mm, 1.7 μm particle size). nih.gov The mobile phase was a mixture of 0.1% formic acid in water and acetonitrile (30:70, v/v). nih.gov Using ESI in positive mode with MRM, three specific ion transitions were monitored: 272.08→107.01, 272.08→161.07, and 272.08→77.08. nih.gov This highly sensitive and reliable method was successfully applied to identify and quantify (+)-Higenamine in various dietary supplements, even when its presence was not declared on the label. nih.gov
UHPLC-MS/MS has also been instrumental in analyzing (+)-Higenamine content in a wide array of common natural spices, providing comprehensive data on its distribution in dietary sources. nih.gov
| Parameter | LC-MS/MS doi.orgresearchgate.net | UHPLC-MS/MS nih.gov |
|---|---|---|
| Application | Human Plasma, Urine, Chinese Herbal Medicines | Dietary Supplements |
| Chromatography Column | Atlantis dC18 | Acquity BEH HILIC (1.7 µm) |
| Mobile Phase | 0.05% Formic Acid in Water-Methanol (40:60) | 0.1% Formic Acid in Water-Acetonitrile (30:70) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Monitored Ion Transitions (m/z) | 272.3→107.0, 272.3→161.0 | 272.08→107.01, 272.08→161.07, 272.08→77.08 |
| LLOQ (Plasma) | 0.100 ng/mL | Not Applicable |
| LLOQ (Urine) | 1.00 ng/mL | Not Applicable |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
While less common than LC-based methods due to the polar nature of (+)-Higenamine, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for its determination following a derivatization step. proquest.com Derivatization is necessary to increase the volatility and thermal stability of (+)-Higenamine, making it suitable for GC analysis. proquest.com
A method was developed using acylation derivatization with heptafluorobutyric anhydride. proquest.com The derivatized analyte was then separated on an Agilent HP-5 capillary column. proquest.com This GC-MS method demonstrated good linearity in the concentration range of 5–200 ng/mL. The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 1.52 ng/mL and 5 ng/mL, respectively, indicating sufficient sensitivity for the analysis of biological samples and herbal medicines. proquest.com
Sample Preparation Techniques for Research Analysis
Effective sample preparation is crucial for removing interfering substances from the matrix and concentrating the analyte before instrumental analysis. The choice of technique depends on the sample type and the analytical goals.
Solid Phase Extraction (SPE): This is a common and effective technique for cleaning up complex biological samples like urine. researchgate.net SPE cartridges, such as mixed weak cation exchange columns, can selectively retain (+)-Higenamine while allowing matrix components to be washed away. scielo.br The analyte is then eluted with a suitable solvent. researchgate.net
Liquid-Liquid Extraction (LLE): LLE is another technique used to isolate (+)-Higenamine from aqueous samples. It involves partitioning the analyte between two immiscible liquid phases. This method has been used in combination with acid hydrolysis for sample preparation in doping control analysis. nih.gov
Acid Hydrolysis: A significant portion of (+)-Higenamine is excreted in conjugated forms (glucuronides and sulfates). researchgate.netnih.gov To measure the total amount of this compound, a hydrolysis step is required to cleave these conjugates and release the free form. Acid hydrolysis, often followed by SPE or LLE, is a common approach to ensure that both free and conjugated this compound are accounted for, thereby preventing potential false-negative results. researchgate.netnih.govnih.gov
Dilute-and-Shoot (DaS): This is the simplest sample preparation method, involving only the dilution of the sample (typically urine) before injection into the analytical system. nih.govmdpi.com While fast and convenient, this method primarily measures the free, unconjugated form of (+)-Higenamine and may underestimate the total concentration, potentially leading to false negatives in research or doping control scenarios. researchgate.netnih.gov
Metabolite Identification and Excretion Profiling in Research
Understanding the metabolic fate of (+)-Higenamine is essential for interpreting analytical results. Research has shown that it undergoes extensive metabolism in the human body.
Using quadrupole-orbitrap LC-MS/MS, a detailed investigation of human urine identified a total of 32 metabolites of (+)-Higenamine. researchgate.netnih.gov These metabolites were categorized as:
6 methylated metabolites
10 sulfated metabolites
16 glucuronidated metabolites
The primary metabolic pathways were determined to be methylation, glucuronidation, and sulfation, as well as combinations of these processes. researchgate.netnih.gov
| Metabolic Pathway | Number of Identified Metabolites |
|---|---|
| Methylation | 6 |
| Sulfation | 10 |
| Glucuronidation | 16 |
| Total | 32 |
One of the main metabolites identified in excretion studies is Coclaurine (C6-O-methylthis compound). uit.no Urinary excretion profiles have been characterized for both (+)-Higenamine and coclaurine. These studies have revealed substantial inter-individual differences in excretion patterns, with estimated half-lives for this compound ranging from 4 to 27 hours and for coclaurine from 5 to 25 hours. uit.no The chromatographic separation of (+)-Higenamine and coclaurine from their sulfated forms is critical for accurate quantification, as they can share the same mass transitions. uit.no
Challenges in Quantitative Analysis and Variability in Research Samples
Several factors present challenges to the accurate and consistent quantitative analysis of (+)-Higenamine.
Underestimation with "Dilute-and-Shoot": As previously mentioned, simple DaS methods may only detect the free form of (+)-Higenamine. Since a large fraction is excreted as conjugates, methods incorporating a hydrolysis step are preferable to avoid false-negative results and accurately reflect total exposure. researchgate.netnih.gov
Variability in Natural Products: The concentration of (+)-Higenamine can vary significantly in botanical sources. For example, research has shown that the content differs substantially among the rhizomes, leaves, seeds, and plumules of the lotus (B1177795) plant (Nelumbo nucifera). nih.gov This natural variability makes it difficult to standardize herbal products and can lead to inconsistent findings in research studies.
Inter-individual Pharmacokinetic Variability: Excretion studies have demonstrated significant differences in how individuals metabolize and eliminate (+)-Higenamine and its metabolites. uit.no This variability in half-life and excretion profiles complicates the interpretation of urinary concentration data.
Presence in Unlabeled Supplements: The undeclared presence of (+)-Higenamine in dietary and sports supplements is a significant issue. nih.govwada-ama.org This creates challenges for both consumers and researchers, as exposure can be unintentional, and the amount ingested is unknown, complicating the interpretation of analytical findings.
Analyte Stability: (+)-Higenamine is known to be unstable under alkaline conditions, which must be considered during sample collection, storage, and preparation to prevent its degradation and ensure accurate quantification. researchgate.net
Biosynthesis and Natural Occurrence Research
Botanical Sources and Extraction Methodologies for Research Purposes
(+)-Higenamine has been identified and isolated from numerous plant species. Research efforts to quantify and extract this compound for analytical and pharmacological studies have employed a range of sophisticated methodologies. Key botanical sources include species from the genera Aconitum, Annona, Nelumbo, Nandina, and Tinospora. nih.govmdpi.comnih.govfrontiersin.org
Aconitum species: Higenamine (B191414) was first isolated from the roots of Aconitum japonicum. mdpi.com It has since been identified in other species such as Aconitum carmichaelii and Aconitum kusnezoffii. nih.govresearchgate.net For research purposes, analytical methods like immunochromatographic enzyme-linked immunosorbent assay (icELISA) and high-performance liquid chromatography (HPLC) have been used to identify S-(-)-higenamine in the roots of Aconitum carmichaelii. mdpi.com
Annona squamosa: This plant, commonly known as sugar-apple or sweetsop, is another documented source of this compound. mdpi.comrxlist.com Studies involving the consumption of Annona fruits, including Annona squamosa and Annona muricata, have utilized ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to detect and quantify this compound in biological samples. nih.govnih.gov These studies are crucial for understanding the dietary intake of the compound.
Nelumbo nucifera: The sacred lotus (B1177795), particularly its embryo (plumule), contains significant concentrations of this compound. nih.govmdpi.com Research has shown that R-(+)-higenamine is isolated from the embryo, while S-(-)-higenamine is found in the leaves. nih.gov Various extraction methods have been compared for efficiency, with microwave-assisted extraction (MAE) demonstrating high yields. mdpi.com Quantitative analysis in commercial lotus plumule products has revealed this compound concentrations ranging from 263.9 to 969.5 μg/g. nih.gov
Nandina domestica: Known as heavenly or sacred bamboo, this plant contains this compound in its leaves and fruit. nih.govstuartxchange.org Analysis using icELISA and HPLC has determined the concentration of S-(-)-higenamine to be approximately 56.30 μg/g (dry weight) in the leaf and 14.02 μg/g in the fruit. mdpi.comnih.gov
Tinospora crispa: The stem of this plant is used in traditional medicine and has been found to contain this compound. mdpi.comfrontiersin.org The concentration is relatively low, reported to be in a racemic mixture of R and S enantiomers at levels from 0.001 to 0.3 mg/kg. mdpi.comnih.gov Metabolomic and molecular docking studies have also identified this compound as one of the active metabolites in Tinospora crispa stems. nih.gov
The following table summarizes the reported concentrations of this compound in various botanical sources, as determined by different analytical methods for research.
| Botanical Source | Plant Part | This compound Concentration | Analytical Method | Reference |
|---|---|---|---|---|
| Nelumbo nucifera (Lotus) | Plumule (Embryo) | 263.9 to 969.5 µg/g | HPLC | nih.gov |
| Nandina domestica | Leaf (dry weight) | 56.30 µg/g | icELISA | mdpi.comnih.gov |
| Nandina domestica | Fruit (dry weight) | 14.02 µg/g | icELISA | mdpi.comnih.gov |
| Tinospora crispa | Stem | 0.001 to 0.3 mg/kg | Not Specified | mdpi.comnih.gov |
| Aconitum carmichaelii | Roots | Concentration varies | icELISA, HPLC | mdpi.com |
Biosynthetic Pathways of Benzylisoquinoline Alkaloids and this compound
This compound is a member of the benzylisoquinoline alkaloid (BIA) family, a large and structurally diverse group of plant specialized metabolites. oup.comoup.com The biosynthesis of BIAs is a complex process involving numerous enzymatic steps, originating from the amino acid L-tyrosine. frontiersin.org
The general pathway begins with L-tyrosine, which is converted through a series of reactions into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgresearchgate.net The first committed step in BIA biosynthesis is the condensation of these two precursors, a reaction catalyzed by the enzyme (S)-norcoclaurine synthase (NCS). oup.comoup.com This Pictet-Spengler condensation reaction stereospecifically forms the core 1-benzylisoquinoline (B1618099) structure, yielding (S)-norcoclaurine. mdpi.comresearchgate.net
(S)-norcoclaurine is synonymous with S-(-)-higenamine and serves as a crucial intermediate. mdpi.com From this central molecule, the pathway branches out to produce over 2,500 different BIAs. oup.com Subsequent enzymatic modifications, such as hydroxylations, O-methylations, N-methylations, and C-C or C-O phenol (B47542) coupling reactions, lead to the vast structural diversity seen in this class of alkaloids. oup.comoup.com Enzymes like O-methyltransferases, N-methyltransferases, cytochrome P450 monooxygenases, and berberine (B55584) bridge enzyme (BBE) play pivotal roles in these transformations, creating well-known compounds such as morphine, codeine, and berberine from the (S)-norcoclaurine backbone. oup.comfrontiersin.orgfrontiersin.org
While norcoclaurine synthase is expected to produce the S-enantiomer, this compound has also been isolated from several plants in its R-(+)-higenamine form or as a racemic mixture. mdpi.com
Factors Influencing this compound Concentration in Botanical Materials
The concentration of (+)-higenamine in plants is not static and can be influenced by a variety of factors. Research indicates that the specific preparation and extraction methodologies employed can significantly alter the measured concentration of alkaloids. mdpi.comnih.gov For instance, a comparative study on Nelumbo nucifera found that microwave-assisted extraction yielded the highest efficiency for alkaloids, including this compound, compared to other methods. mdpi.com
Furthermore, the concentration of this compound often varies between different parts of the same plant. In Nandina domestica, the concentration of S-(-)-higenamine in the leaves was found to be considerably higher than in the fruits. nih.gov Similarly, in Nelumbo nucifera, the plumule (embryo) is reported to have a higher concentration of this compound than other parts of the plant. nih.gov
While not extensively detailed in the available research, it is understood that like other secondary metabolites, this compound concentrations can also be affected by genetic factors, the plant's developmental stage, and environmental conditions such as climate, soil composition, and time of harvest. The variability in reported concentrations for the same species across different studies suggests that these factors play a significant role.
Future Directions and Unanswered Questions in + Higenamine Research
Elucidation of Remaining Unknown Mechanisms of Action
While the primary mechanism of (+)-Higenamine is understood to be its activity as a non-selective β-adrenergic receptor agonist, a comprehensive picture of its molecular interactions is yet to be completed. mdpi.comnih.gov Future research should aim to unravel the more nuanced aspects of its pharmacological activity.
Key areas for investigation include:
Receptor Subtype Specificity and Downstream Signaling: (+)-Higenamine is known to activate both β1- and β2-adrenergic receptors. nih.gov However, the precise binding affinities and the full spectrum of downstream signaling pathways activated by these interactions require further elucidation. While it is known to be a dual agonist for β1/β2-adrenergic receptors with no preference in stimulating the Gs and Gi pathways in β2-adrenergic receptor signaling, a deeper understanding of its interaction with other receptor subtypes and potential for biased agonism is needed. nih.gov
Non-Adrenergic Receptor Targets: Research suggests that (+)-Higenamine may possess pharmacological effects independent of β-adrenergic receptor activation. mdpi.com For instance, its anti-inflammatory and antioxidant properties may be mediated through alternative pathways, such as the inhibition of the NF-κB signaling pathway and modulation of oxidative stress markers. nih.govmdpi.comfrontiersin.org Identifying and characterizing these non-adrenergic targets is crucial for a complete understanding of its biological activity.
Enantiomer-Specific Activity: Higenamine (B191414) exists as two enantiomers, (+) and (-). While research has often focused on the racemic mixture or the (+) enantiomer, a thorough investigation into the specific pharmacological activities and potencies of each enantiomer is warranted. This could reveal differences in efficacy and safety profiles, potentially leading to the development of more targeted therapeutic agents.
Long-term Safety and Efficacy Studies in Controlled Research Settings
The majority of human studies on (+)-Higenamine have been of short duration and have often involved intravenous administration in specific clinical settings, such as cardiac stress tests. tandfonline.comwikipedia.org There is a significant lack of data regarding the long-term safety and efficacy of oral (+)-Higenamine supplementation in diverse populations.
Future research priorities in this area include:
Chronic Dosing Studies: Well-designed, randomized, placebo-controlled clinical trials are necessary to evaluate the physiological effects of chronic (+)-Higenamine administration. These studies should assess a wide range of physiological parameters, including cardiovascular function, metabolic markers, and organ function, over extended periods.
Pharmacokinetics and Metabolism: A more comprehensive understanding of the oral bioavailability, pharmacokinetics, and metabolic fate of (+)-Higenamine is needed. nih.gov Studies should investigate its absorption, distribution, metabolism, and excretion to determine its half-life and potential for accumulation with chronic use. Research has shown that intravenously administered this compound has a very short half-life of approximately 8 minutes. tandfonline.com
Special Populations: The safety and efficacy of (+)-Higenamine have not been adequately studied in special populations, such as the elderly, pregnant or lactating women, and individuals with pre-existing medical conditions. Research in these groups is essential to establish clear safety guidelines.
Investigation of this compound in Combination Therapies
Preliminary research suggests that (+)-Higenamine may exhibit synergistic effects when combined with other compounds. nih.gov This opens up the possibility of developing novel combination therapies with enhanced therapeutic efficacy.
Promising areas for future research include:
Cardioprotective Combinations: Studies have explored the combination of this compound with 6-gingerol (B72531) for the treatment of doxorubicin-induced chronic heart failure in rats. nih.gov The combination was found to have a protective effect on the heart by activating the PI3K/Akt signaling pathway and promoting myocardial mitochondrial metabolism. mdpi.com Further research is needed to validate these findings and explore other potential cardioprotective combinations.
Anti-Cancer Combinations: The combination of this compound and cucurbitacin B has been shown to enhance the induction of apoptosis in cancer cells, suggesting a potential role in cancer therapy. mdpi.com This synergistic effect may be due to the inhibition of the interaction between Akt and CDK2. mdpi.com More in-depth studies are required to understand the underlying mechanisms and to evaluate the efficacy of this combination in various cancer models.
| Combination | Therapeutic Area | Observed Effect | Potential Mechanism |
|---|---|---|---|
| This compound and 6-gingerol | Cardioprotection | Protective effect against doxorubicin-induced cardiotoxicity | Activation of the PI3K/Akt signaling pathway and promotion of myocardial mitochondrial metabolism mdpi.comnih.gov |
| This compound and Cucurbitacin B | Oncology | Enhanced induction of apoptosis in tumor cells | Inhibition of the interaction between Akt and CDK2 mdpi.com |
Exploration of New Therapeutic Applications Beyond Current Research Scope
The known pharmacological properties of (+)-Higenamine, including its β-agonist, anti-inflammatory, and antioxidant effects, suggest that its therapeutic potential may extend beyond the currently investigated areas of cardiovascular and respiratory conditions. mdpi.comresearchgate.netpatsnap.com
Future research could explore the following novel applications:
Metabolic Disorders: As a β2-AR agonist, this compound has been shown to promote glucose uptake in skeletal muscle cells, suggesting its potential as a therapeutic agent for conditions like diabetes and obesity. nih.govfrontiersin.org Further studies are warranted to investigate its effects on insulin sensitivity, glucose metabolism, and body composition.
Neurodegenerative Diseases: The antioxidant and anti-inflammatory properties of (+)-Higenamine could be beneficial in the context of neurodegenerative diseases, where oxidative stress and inflammation play a significant role. nih.gov Research into its ability to cross the blood-brain barrier and exert neuroprotective effects is a promising avenue for investigation. For instance, studies have suggested its potential in Alzheimer's disease through the regulation of the AKT/GSK3β signaling pathway. nih.gov
Erectile Dysfunction: this compound has been shown to induce relaxation in the rat corpus cavernosum, suggesting a potential role in the treatment of erectile dysfunction. wikipedia.org This effect is thought to be mediated through a beta-adrenoceptor mechanism. wikipedia.org
Development of Standardized Research Protocols for this compound Studies
The development of standardized research protocols should address the following:
Botanical Sourcing and Extraction: Establishing standardized methods for the sourcing of plant material and the extraction of (+)-Higenamine is crucial to ensure the consistency and quality of the investigational product.
Analytical Methods: Validated and standardized analytical methods for the quantification of (+)-Higenamine and its metabolites in biological matrices are needed to ensure accurate pharmacokinetic and pharmacodynamic assessments.
Study Design and Reporting: The adoption of standardized guidelines for the design and reporting of preclinical and clinical studies on (+)-Higenamine, such as those outlined by the PRISMA-ScR for scoping reviews, would improve the quality and transparency of research in this area. frontiersin.org This includes clear reporting of the dose, formulation, and frequency of administration.
Q & A
Q. What are the primary molecular targets of (+)-Higenamine in cardiovascular research, and how are these interactions validated experimentally?
(+)-Higenamine primarily targets β-adrenergic receptors (β-ARs), with a demonstrated preference for β2-AR over β1-AR in cardioprotection. Studies using selective antagonists (e.g., ICI 118,551 for β2-AR) confirm that its anti-apoptotic effects in ischemia/reperfusion (I/R) injury depend on β2-AR activation. The downstream PI3K/AKT signaling pathway is critical, as shown by blocking experiments with inhibitors like LY294002 .
Q. Which standardized animal models are recommended for studying (+)-Higenamine’s cardiovascular effects?
- Sepsis : LPS-induced endotoxemia in rats (10 mg/kg higenamine improves survival rates) .
- Myocardial I/R Injury : Mouse models with ligation of the left anterior descending artery, measuring infarct size and cleaved caspase-3 levels .
- Bradyarrhythmia : Rabbit sinoatrial node damage models, assessing heart rate recovery and conduction parameters .
Q. How is (+)-Higenamine’s pharmacokinetic profile characterized in preclinical studies?
Pharmacokinetic studies in rodents use intravenous (IV) administration (2–100 µg/kg/min) to measure plasma half-life (5–8 minutes), cardiac output, and systemic vascular resistance. Oral bioavailability remains understudied, but IV data suggest rapid clearance and dose-dependent hemodynamic effects .
Advanced Research Questions
Q. How can contradictory findings between animal and human studies on (+)-Higenamine’s efficacy be methodologically addressed?
Discrepancies in athletic performance studies (e.g., heart rate modulation) arise from differences in administration routes (oral vs. IV) and dosage variability (2.5–100 mg/day in supplements vs. 2.5–5 mg IV in clinical settings). Researchers should:
Q. What experimental strategies enhance (+)-Higenamine’s therapeutic efficacy in oncology, particularly in combination therapies?
Synergy with cucurbitacin B (CuB) in breast cancer involves network pharmacology to identify shared targets (e.g., CDK2, AKT1). Key steps:
- Dose Optimization : 10:1 (CuB:this compound) ratio induces G2/M arrest (flow cytometry).
- Pathway Analysis : STRING/Cytoscape for protein interactions and KEGG enrichment (e.g., cell cycle regulation) .
Q. What are the analytical challenges in detecting (+)-Higenamine in biological samples, and how are they mitigated?
Challenges include metabolite interference (e.g., this compound sulfate) and low urinary concentrations. Solutions:
Q. How does (+)-Higenamine’s receptor selectivity impact its safety profile in sepsis models?
While β2-AR activation reduces inflammation and thrombosis in sepsis, non-selective β-AR agonism may cause tachycardia. Experimental mitigation:
- Dose Titration : 10 mg/kg in rats balances survival benefits without arrhythmias.
- Receptor Profiling : Radioligand binding assays (CHO cells expressing β1/β2-AR) quantify affinity ratios .
Methodological Notes for Experimental Design
- Contradiction Analysis : Use meta-analytical frameworks to compare preclinical (rodent) and clinical data, highlighting interspecies metabolic differences.
- Ethical Compliance : Adhere to WADA guidelines (S3 banned substance) for athlete-related studies; validate supplements for undisclosed this compound content .
- Data Reproducibility : Report batch-specific purity (>98% by NMR/HPLC) and solvent systems (e.g., DMSO for in vitro assays) to reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
